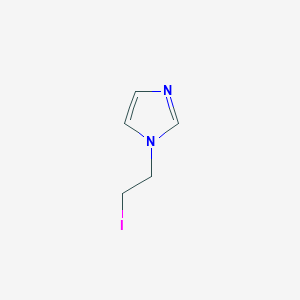

1-(2-Iodoethyl)-1h-imidazole

Description

Contextual Significance of Iodoalkyl-Substituted Imidazoles in Organic Chemistry

Iodoalkyl-substituted imidazoles are highly valued in organic synthesis primarily due to the nature of the carbon-iodine bond. Iodine, being the largest and least electronegative of the common halogens, creates a long and relatively weak bond with carbon. This characteristic makes the iodoalkyl group an excellent leaving group in nucleophilic substitution reactions. This reactivity is fundamental to the construction of more complex molecular architectures, allowing for the introduction of various functional groups onto the imidazole (B134444) scaffold.

The imidazole ring itself is a versatile entity, capable of acting as both an acid and a base, and its aromatic nature allows for various modifications. humanjournals.com The combination of the reactive iodoalkyl chain and the adaptable imidazole core makes these compounds powerful building blocks in medicinal chemistry and materials science. ontosight.airsc.orgmdpi.com For instance, the introduction of an iodoalkyl chain provides a reactive handle for attaching the imidazole moiety to larger molecules, including peptides and potential drug candidates, to modify their pharmacokinetic properties. humanjournals.com

Overview of Structural Classes and Reactivity Profiles of Halogenated Imidazole Derivatives

Halogenated imidazole derivatives can be broadly categorized based on the position and nature of the halogen substituent. Halogens can be attached directly to the carbon atoms of the imidazole ring (C-halogenation) or to a substituent group, such as the N-alkyl chain in 1-(2-Iodoethyl)-1H-imidazole. csic.es The position of the halogen significantly influences the molecule's reactivity.

The reactivity of halogenated imidazoles is diverse. C-halogenated imidazoles can participate in cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds. The N-halogen derivatives are often postulated as intermediates in the C-halogenation of azoles. csic.es In the case of N-iodoalkyl imidazoles, the primary mode of reactivity is nucleophilic substitution at the alkyl chain, where the iodide is displaced by a wide range of nucleophiles. The presence of the imidazole ring can also influence the reactivity of the alkyl halide through neighboring group participation. Furthermore, the electronic properties of the imidazole ring, which can be tuned by other substituents, can modulate the reactivity of the iodoalkyl group.

Scope and Objectives of Current Research Trends on this compound

Current research on this compound and related compounds is multifaceted. A primary objective is the development of efficient and regioselective synthetic methodologies. rsc.orgrsc.org This includes exploring novel catalysts and reaction conditions to improve yields and minimize byproducts. nih.govorganic-chemistry.org For example, recent studies have focused on metal-free and environmentally benign synthetic routes. nih.gov

Another significant research trend is the application of these compounds as intermediates in the synthesis of biologically active molecules and functional materials. rsc.orgmdpi.com Researchers are exploring the use of this compound to create novel compounds for potential use in pharmaceuticals and as probes for biological processes. ontosight.ainih.gov The ability to introduce the imidazole moiety with a reactive linker is particularly valuable in the design of molecules that can interact with specific biological targets. nih.govsmolecule.com Additionally, the unique properties of the iodine atom itself, such as its potential for use as a radiolabel in medical imaging, add another dimension to the research landscape. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1339000-95-1 | bldpharm.comfluorochem.co.uk |

| Molecular Formula | C5H7IN2 | bldpharm.comchiralen.com |

| Molecular Weight | 222.03 g/mol | bldpharm.comchiralen.com |

| Purity | 98% | fluorochem.co.ukchiralen.com |

| SMILES Code | ICCN1C=CN=C1 | bldpharm.com |

| InChI Key | XYXUGOUFBJRXND-UHFFFAOYSA-N | fluorochem.co.uk |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a suitable starting material. For instance, the reaction of 1-(2-chloroethyl)-2-nitroimidazole (B8658877) with sodium iodide can yield the corresponding iodoethyl derivative, although this example has a nitro substituent. prepchem.com A more direct approach would be the reaction of imidazole with 1,2-dibromoethane (B42909) or a similar bromo- or chloro-ethylating agent, followed by a halogen exchange reaction if necessary. evitachem.commdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7IN2 |

|---|---|

Molecular Weight |

222.03 g/mol |

IUPAC Name |

1-(2-iodoethyl)imidazole |

InChI |

InChI=1S/C5H7IN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 |

InChI Key |

XYXUGOUFBJRXND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCI |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 2 Iodoethyl 1h Imidazole

Direct N-Alkylation Approaches to Imidazole (B134444) Ring Functionalization

Direct N-alkylation involves the formation of a carbon-nitrogen bond between the imidazole ring and an ethyl halide electrophile. This approach is fundamental in heterocyclic chemistry but requires careful control to achieve selective mono-alkylation and avoid the formation of undesired byproducts.

Nucleophilic Substitution Reactions Utilizing Imidazole as a Nucleophile

The N-alkylation of imidazole proceeds via a nucleophilic substitution (SN2) mechanism. The imidazole molecule, or more effectively its conjugate base, the imidazolide anion, acts as the nucleophile, attacking an electrophilic carbon atom of an alkylating agent.

The direct reaction of imidazole with 1,2-diiodoethane (B146647) presents a straightforward theoretical route to 1-(2-iodoethyl)-1H-imidazole. In this reaction, one of the nitrogen atoms of the imidazole ring attacks a carbon atom of 1,2-diiodoethane, displacing an iodide ion. However, 1,2-diiodoethane is highly reactive, which can lead to several competing reactions. These include a second alkylation reaction where the initial product, this compound, reacts with another imidazole molecule, or an intramolecular cyclization to form a thiiranium ion intermediate in related sulfur-containing systems. nih.govnih.gov A more significant challenge is the potential for over-alkylation, where a second molecule of the alkylating agent reacts with the product to form a di-substituted imidazolium (B1220033) salt.

Due to these reactivity challenges, related dihalogenated precursors such as 1,2-dichloroethane or 1,2-dibromoethane (B42909) are often preferred. nih.govphasetransfercatalysis.com These precursors are less reactive, allowing for more controlled mono-alkylation to yield 1-(2-chloroethyl)-1H-imidazole or 1-(2-bromoethyl)-1H-imidazole, respectively. These intermediates can then be converted to the target iodo-compound via a subsequent halogen exchange reaction. Spontaneous S-alkylation of methimazole (a related imidazole derivative) with 1,2-dichloroethane has been observed, highlighting the feasibility of using dichloro-precursors. nih.govnih.gov

The efficiency and selectivity of the N-alkylation of imidazole are highly dependent on the reaction conditions. otago.ac.nz The choice of base, solvent, and temperature are critical parameters that must be optimized to maximize the yield of the desired N-alkylated product.

Base Catalysis: Imidazole has a pKa of approximately 14.5. phasetransfercatalysis.com A base is typically used to deprotonate the imidazole, forming the more nucleophilic imidazolide anion. Common bases include alkali metal hydroxides (NaOH, KOH), hydrides (NaH), and carbonates (K2CO3). The strength of the base can influence the reaction rate and selectivity. Stronger bases like sodium hydride generate a higher concentration of the imidazolide anion, which can accelerate the reaction but may also increase the risk of side reactions.

Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed as they can dissolve the imidazole and the base while effectively solvating the cation of the base, leaving the anion more reactive. Varying reaction conditions, including the choice of solvent, can facilitate regioselective N-alkylation. beilstein-journals.org

Temperature Control: Temperature affects the rate of the alkylation reaction. Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts. An optimal temperature must be determined to ensure a reasonable reaction time while minimizing side reactions. For instance, alkylation of 2-alkyl imidazoles has been performed at temperatures ranging from 130°C to 150°C. google.com

Table 1: Effect of Reaction Conditions on Imidazole N-Alkylation

| Parameter | Condition | Effect on Reaction | Research Finding |

|---|---|---|---|

| Base | NaH in THF | Strong base, promotes high N-1 regioselectivity. | An optimized protocol using NaH in THF has been shown to tolerate a wide variety of alkylating reagents while maintaining a high degree of N-1 regioselectivity. beilstein-journals.org |

| Base | KOH powder in Toluene | Effective for solid-liquid phase reactions. | A process using potassium hydroxide (B78521) powder in toluene at temperatures from 75°C to 115°C is effective for preparing 1-alkylimidazoles. google.com |

| Solvent | Dimethylformamide (DMF) | Common polar aprotic solvent for alkylation. | Alkylation can be accomplished in an inert, organic diluent, with dimethylformamide being a preferred choice. google.com |

| Temperature | 150°C - 200°C (No Solvent) | High temperature, can drive reaction without base or solvent. | 1-dodecylimidazole can be prepared by heating equimolar quantities of imidazole and lauryl bromide at 150°C for 1 hour without a base or solvent. google.com |

Phase-Transfer Catalysis in Imidazole N-Alkylation

Phase-transfer catalysis (PTC) is a powerful methodology for reacting water-soluble reagents with water-insoluble organic substrates. tandfonline.com It is particularly useful for the N-alkylation of imidazoles, offering high yields and selectivity while often using milder conditions. tandfonline.comtandfonline.com In a typical solid-liquid PTC system, a solid inorganic base (like KOH) and the imidazole are suspended in an organic solvent containing the alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the reaction.

The catalyst transports the imidazolide anion from the solid phase (or an aqueous phase) into the organic phase, where it can react with the alkylating agent. tandfonline.com This technique can avoid the need for harsh, anhydrous conditions and strong, expensive bases. PTC has been successfully applied to the N-alkylation of imidazole with various alkyl halides, often in the absence of any solvent, providing a greener synthetic route. tandfonline.comresearchgate.net The use of PTC can also help control the concentration of the reactive imidazolide anion in the organic phase, which can improve selectivity and minimize undesired secondary reactions, especially when using di-functional alkylating agents like dihaloethanes. phasetransfercatalysis.com

Table 2: Examples of Phase-Transfer Catalysis in Imidazole N-Alkylation

| Catalyst | Alkylating Agent | Base/Solvent | Yield | Reference Finding |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Dichloroethane | NaOH (solid) / Dichloroethane | 41.7% | A PTC system was used for the N-alkylation of imidazole with dichloroethane, demonstrating the principle of simulating high dilution to achieve mono-alkylation. phasetransfercatalysis.com |

| Aliquat 336 | Various Alkyl Halides | KOH (solid) / No Solvent | High | Solid-liquid PTC without solvent is a general and effective method for the selective N-alkylation of imidazole, avoiding quaternization. tandfonline.com |

| Bis-piperidinium compounds | Various Alkyl Halides | K₂CO₃ / Acetonitrile | High | Novel bis-piperidinium compounds have been shown to be effective two-center phase-transfer catalysts for N-alkylation reactions. researchgate.net |

Indirect Synthetic Routes via Halogen Exchange or Functional Group Interconversion

An alternative and often more controllable strategy for synthesizing this compound involves preparing a more stable precursor, such as the corresponding chloro- or bromo- derivative, followed by a halogen exchange reaction.

Halogen Exchange Reactions from 1-(2-Chloroethyl)-1H-imidazole or 1-(2-Bromoethyl)-1H-imidazole Precursors

The Finkelstein reaction is a classic and widely used SN2 reaction for converting alkyl chlorides or bromides into alkyl iodides. wikipedia.orgiitk.ac.inmanac-inc.co.jp This method is highly effective for preparing this compound from its chloro- or bromo-ethyl precursors. The reaction involves treating the chloro- or bromo- derivative with an excess of an alkali metal iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. organic-chemistry.org

The success of the Finkelstein reaction relies on Le Chatelier's principle. Acetone (B3395972) is a common solvent for this transformation because sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide are not. wikipedia.org The precipitation of the insoluble NaCl or NaBr from the reaction mixture drives the equilibrium towards the formation of the desired alkyl iodide, often resulting in high conversion rates. wikipedia.orgorganic-chemistry.org This method provides a clean and efficient pathway to the target compound, avoiding the reactivity issues associated with the direct use of 1,2-diiodoethane.

Table 3: Finkelstein Reaction for Synthesis of Alkyl Iodides

| Starting Material | Reagent | Solvent | Driving Force | Key Aspect |

|---|---|---|---|---|

| 1-(2-Chloroethyl)-1H-imidazole | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl | The classic Finkelstein reaction uses the differential solubility of halide salts in acetone to drive the reaction to completion. wikipedia.org |

| 1-(2-Bromoethyl)-1H-imidazole | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr | The reaction works well for primary halides and is an SN2 process. wikipedia.orgiitk.ac.in |

| Alkyl Chloride/Bromide | Potassium Iodide (KI) | Acetic Acid | Equilibrium Shift | Heating reactants with KI in acetic acid is an alternative method, particularly for substrates like α-bromoketones. manac-inc.co.jp |

| Alkyl Chloride | Potassium Fluoride (KF) | Dimethylformamide (DMF) | - | The Finkelstein reaction principle can be extended to other halogen exchanges, often requiring polar solvents like DMF or DMSO. wikipedia.org |

Finkelstein-Type Reactions and Mechanistic Considerations

The Finkelstein reaction is a cornerstone for the synthesis of alkyl iodides and is particularly well-suited for preparing this compound from its corresponding chloro- or bromo-precursors. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, which involves the exchange of one halogen atom for another. byjus.comonlineorganicchemistrytutor.com

The typical procedure involves treating a precursor, such as 1-(2-chloroethyl)-1H-imidazole or 1-(2-bromoethyl)-1H-imidazole, with an alkali metal iodide salt in a suitable solvent. byjus.com The mechanism is a single-step process where the iodide ion acts as the nucleophile, attacking the electrophilic carbon atom attached to the leaving group (chloride or bromide). iitk.ac.inallaboutchemistry.net This concerted mechanism leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the acyclic ethyl chain in this specific compound. byjus.comonlineorganicchemistrytutor.com

Reaction Scheme:

R-Cl + NaI (acetone) → R-I + NaCl(s)

R-Br + NaI (acetone) → R-I + NaBr(s) (where R = 1H-imidazol-1-yl-ethyl)

The success of the Finkelstein reaction is contingent upon several factors, including the nature of the leaving group (Br > Cl), the reactivity of the alkyl halide (primary halides are ideal), and the nucleophilicity of the attacking halide. byjus.comadichemistry.com

Role of Iodide Sources and Catalysts in Halogen Exchange Efficiency

The choice of iodide source is critical for the efficiency of the Finkelstein reaction. Sodium iodide (NaI) and potassium iodide (KI) are the most common and cost-effective reagents used in polar solvents like acetone, methanol, or acetonitrile. youtube.commanac-inc.co.jp For reactions requiring higher concentrations of the iodide ion, magnesium iodide (MgI₂) or calcium iodide (CaI₂) can be employed. manac-inc.co.jp

While the classic Finkelstein reaction on primary alkyl halides typically does not require a catalyst, variations of the reaction, especially for less reactive substrates like aryl halides, have been developed. onlineorganicchemistrytutor.com For instance, an "aromatic Finkelstein reaction" for converting aryl bromides to aryl iodides has been developed using a copper(I) iodide (CuI) catalyst with a diamine ligand. onlineorganicchemistrytutor.comacs.org However, for the synthesis of this compound from its corresponding alkyl halide, such catalysis is generally unnecessary due to the inherent reactivity of the primary alkyl halide system. byjus.com

Below is a table summarizing common iodide sources used in Finkelstein-type reactions.

| Iodide Source | Typical Solvent(s) | Key Advantages | Considerations |

| Sodium Iodide (NaI) | Acetone, DMF | High solubility in acetone, cost-effective. byjus.comiitk.ac.in | The resulting NaCl/NaBr precipitate drives the reaction. tiwariacademy.com |

| Potassium Iodide (KI) | Acetone, Acetonitrile | Similar reactivity to NaI. manac-inc.co.jp | Slightly different solubility profiles compared to NaI. |

| Calcium Iodide (CaI₂) | Polar solvents | Can provide a higher concentration of iodide ions. manac-inc.co.jp | May require different workup procedures. |

| Magnesium Iodide (MgI₂) | Polar solvents | Useful for increasing iodide ion concentration. manac-inc.co.jp | Higher cost compared to alkali metal iodides. |

Functional Group Interconversions on Pre-formed Imidazole Scaffolds

An alternative and highly versatile approach to synthesizing this compound is through functional group interconversion (FGI) on a pre-formed N-substituted imidazole. solubilityofthings.comic.ac.uk This strategy allows for the introduction of the iodine atom at a later stage of the synthesis.

A primary route involves the N-alkylation of imidazole with a suitable two-carbon synthon containing a masked or precursor functional group. A common and effective precursor is 2-chloroethanol or 2-bromoethanol, which reacts with imidazole in the presence of a base to yield 1-(2-hydroxyethyl)-1H-imidazole. The resulting hydroxyl group can then be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. This sulfonate ester is an excellent substrate for nucleophilic substitution with an iodide salt (e.g., NaI or KI) to yield the final product. vanderbilt.edu

Two-Step FGI Pathway:

N-Alkylation: Imidazole + 2-Chloroethanol → 1-(2-Hydroxyethyl)-1H-imidazole

Hydroxyl to Iodide Conversion:

1-(2-Hydroxyethyl)-1H-imidazole + TsCl → 1-(2-Tosyloxyethyl)-1H-imidazole

1-(2-Tosyloxyethyl)-1H-imidazole + NaI → this compound + NaOTs

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles. wjbphs.com

Solvent-Free and Aqueous-Phase Synthetic Methodologies

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. nih.gov For the synthesis of N-substituted imidazoles, solvent-free, or "neat," reaction conditions have been developed, often facilitated by microwave irradiation or grinding. asianpubs.orgresearchgate.netrsc.org The N-alkylation of imidazole, a key step in one of the synthetic routes to this compound, can be performed under solvent-free phase-transfer catalysis (PTC) conditions, which offers high yields and selectivity. researchgate.net

Solvent-free approaches for the synthesis of the imidazole core itself are also well-documented. For instance, multi-component reactions to form highly substituted imidazoles can be achieved by heating the reactants together without any solvent, leading to high yields and simpler work-up procedures. organic-chemistry.orgrsc.org

While the Finkelstein reaction classically relies on acetone, exploring alternative, greener solvents or aqueous conditions is an active area of research. Using water as a solvent is highly desirable from a green chemistry perspective. wjbphs.com However, the solubility profiles that drive the Finkelstein reaction in acetone are not present in water, necessitating different strategies, such as the use of phase-transfer catalysts, to facilitate the halogen exchange in an aqueous medium.

Development of Reusable Catalytic Systems for Sustainable Production

The use of reusable catalysts is a central tenet of green chemistry as it reduces waste and lowers production costs. For the synthesis of the imidazole precursors, various heterogeneous catalysts have been explored. ZSM-11 zeolites, for example, have been shown to be effective and reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.gov Such catalysts can be recovered and reused for multiple cycles without a significant loss in activity. nih.gov

| Green Chemistry Approach | Application to Synthesis | Advantages |

| Solvent-Free Synthesis | N-alkylation of imidazole; multicomponent imidazole synthesis. asianpubs.orgresearchgate.net | Reduced solvent waste, often faster reaction times, simplified work-up. researchgate.net |

| Aqueous-Phase Synthesis | Potential for N-alkylation and halogen exchange steps. | Environmentally benign solvent, improved safety. |

| Reusable Catalysts | Synthesis of imidazole precursors. nih.gov | Reduced catalyst waste, lower cost, simplified purification. nih.gov |

| Microwave-Assisted Synthesis | N-alkylation and imidazole ring formation. organic-chemistry.org | Rapid heating, shorter reaction times, often higher yields. |

Challenges and Innovations in Scalable and High-Yield Synthesis of the Compound

While the synthesis of this compound appears straightforward on a laboratory scale, several challenges arise during scale-up for industrial production.

Challenges:

Side Reactions: A primary challenge in the N-alkylation of imidazole is the potential for di-alkylation, leading to the formation of imidazolium salts (quaternization). This can be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions.

Purification: The separation of the desired product from unreacted starting materials, side products, and inorganic salts (in the case of the Finkelstein reaction) can be complex and may require multiple purification steps like column chromatography, which is not ideal for large-scale production.

Reagent Stability: Alkyl iodides can be sensitive to light and heat, potentially leading to degradation over time. This requires careful handling and storage conditions.

Innovations:

One-Pot Syntheses: To improve efficiency and reduce waste, one-pot procedures are highly desirable. A possible innovative route would be a one-pot, two-step synthesis where imidazole is first alkylated with a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane) to selectively form the N-(2-chloroethyl) or N-(2-bromoethyl) intermediate, followed by the in-situ addition of an iodide salt to perform the Finkelstein exchange without isolating the intermediate.

Continuous Flow Chemistry: Flow reactors offer significant advantages for scalability, safety, and process control. Performing the N-alkylation and subsequent halogen exchange in a continuous flow system could allow for precise temperature control, reduced reaction times, and minimized side reactions. This technology is increasingly being adopted for the production of active pharmaceutical ingredients.

By addressing these challenges through innovative chemical engineering and process optimization, the scalable and high-yield synthesis of this compound can be achieved in a more sustainable and economical manner.

Chemical Reactivity and Transformation Pathways of 1 2 Iodoethyl 1h Imidazole

Nucleophilic Substitution Reactions at the Iodoethyl Moiety

The primary mode of reactivity for 1-(2-iodoethyl)-1H-imidazole involves the nucleophilic substitution of the iodide, which is an excellent leaving group. The carbon atom adjacent to the iodine is electrophilic and readily attacked by various nucleophiles. This reactivity is further enhanced by the electronic properties of the imidazole (B134444) ring.

The iodoethyl group of this compound is susceptible to attack by a range of heteroatom nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. These reactions are fundamental for introducing diverse functionalities onto the imidazole scaffold.

Nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the iodide ion to form N-alkyl-substituted imidazole derivatives. These reactions typically proceed via an SN2 mechanism. For instance, the reaction with a generic secondary amine (R₂NH) would yield a tertiary amine derivative. A notable example is the reaction of a haloalkyl imidazole with a phthalimide, which serves as a protected form of a primary amine. nih.gov This strategy is crucial for building more complex molecules where a primary amino group is required for subsequent transformations.

The general scheme for this reaction is as follows: Im-CH₂CH₂-I + R₂NH → Im-CH₂CH₂-NR₂ + HI (where Im represents the 1H-imidazol-1-yl group)

These reactions are foundational for creating a library of imidazole derivatives with varied side chains, which can be precursors for pharmacologically active compounds or ligands for coordination chemistry.

Analogous to nitrogen nucleophiles, sulfur-based nucleophiles like thiols and thiophenols are highly effective in reacting with this compound to form thioethers. The high nucleophilicity of the thiolate anion, typically generated in situ using a base, facilitates a rapid and efficient substitution. Research on analogous haloalkyl imidazoles, such as 4(5)-(2-bromoethyl)-1-H-imidazole, has demonstrated successful reaction with benzyl (B1604629) mercaptan in the presence of sodium hydride to yield the corresponding benzylthioether derivative. nih.gov This indicates a similar and expected reactivity for the iodo-analogue.

Oxygen-based nucleophiles, such as alcohols and phenols, can also displace the iodide, although they are generally less reactive than their sulfur or nitrogen counterparts. To achieve the formation of ether linkages, a strong base is often required to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile. This classic approach is known as the Williamson ether synthesis.

The following table summarizes the nucleophilic substitution reactions with various heteroatom nucleophiles.

| Nucleophile Type | Example Nucleophile | Reagent Class | Product Functional Group |

| Nitrogen | Ammonia (B1221849), Amines, Phthalimide | N-based Systems | Amine |

| Sulfur | Thiols, Thiophenols | S-based Systems | Thioether |

| Oxygen | Alcohols, Phenols | O-based Systems | Ether |

The bifunctional nature of derivatives formed from this compound allows for subsequent intramolecular cyclization reactions, providing access to a variety of fused heterocyclic systems. These reactions are powerful tools for the construction of complex molecular architectures.

A common strategy involves a two-step, one-pot process where the iodoethyl group first reacts with a dinucleophile. The newly introduced functional group can then undergo a cyclization reaction involving the imidazole ring or an adjacent position. For example, if this compound is reacted with a molecule containing both an amino and a hydroxyl group, subsequent cyclization can lead to the formation of novel ring systems.

One of the most significant applications of this strategy is the synthesis of fused bicyclic aromatic systems like imidazo[1,2-a]pyrazines and imidazo[2,1-b]thiazoles. nih.govtsijournals.commdpi.com While these are often synthesized from different starting materials, a plausible pathway starting from this compound can be envisioned. For example, conversion of the iodoethyl group to an aminoethyl group, followed by reaction with an α-dicarbonyl compound, could lead to the formation of an imidazo[1,2-a]pyrazine (B1224502) core. ucl.ac.uk Similarly, reaction with a thiourea (B124793) derivative could pave the way for imidazo[2,1-b]thiazole (B1210989) synthesis. nih.govnih.gov

Another potential pathway involves the cyclization of derivatives where the side chain has been modified. For instance, if the iodo group is replaced by a hydroxyl group, and the imidazole ring is appropriately substituted, intramolecular reactions can lead to the formation of oxazinone derivatives. nih.gov Furthermore, N-(2-hydroxyethyl)urea derivatives have been shown to undergo cyclization to form 2-imidazolidinones, suggesting a potential transformation pathway for derivatives of 1-(2-hydroxyethyl)-1H-imidazole. figshare.comresearchgate.net

The imidazole ring of this compound contains two nitrogen atoms, N-1 and N-3. Since the N-1 position is already substituted with the iodoethyl group, the lone pair of electrons on the N-3 nitrogen is available for reaction with electrophiles. This makes the N-3 position nucleophilic and prone to alkylation.

Reaction of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide), results in the formation of a 1,3-disubstituted imidazolium (B1220033) salt. google.com This process is known as quaternization. The resulting imidazolium cation is a stable, aromatic species that is a key component of many ionic liquids and precursors to N-heterocyclic carbenes (NHCs).

The general reaction for the formation of these quaternary salts is: Im-CH₂CH₂-I + R-X → [Im(R)-CH₂CH₂-I]⁺X⁻ (where Im represents the 1H-imidazol-1-yl group and R-X is the alkylating agent)

The table below provides examples of alkylating agents used in the quaternization of N-substituted imidazoles.

| Alkylating Agent | Product Type |

| Methyl Iodide | 1-(2-Iodoethyl)-3-methylimidazolium iodide |

| Ethyl Bromide | 1-(2-Iodoethyl)-3-ethylimidazolium bromide |

| Benzyl Chloride | 1-(2-Iodoethyl)-3-benzylimidazolium chloride |

These imidazolium salts are not merely stable products but are also important intermediates. For example, they are the direct precursors to N-heterocyclic carbenes (NHCs), which are generated by deprotonation at the C-2 position of the imidazole ring. NHCs are widely used as ligands in organometallic chemistry and as organocatalysts.

Reactions with Diverse Heteroatom Nucleophiles (N-, S-, O-based Systems)

Role of the Imidazole Ring in Directing Reactivity

The imidazole ring is not a passive spectator in the reactions of this compound; it actively influences the molecule's reactivity in several ways.

Firstly, the imidazole ring possesses electronic properties that modulate the reactivity of the iodoethyl side chain. The nitrogen atoms in the ring can exert an electron-donating effect, which can influence the stability of transition states in nucleophilic substitution reactions at the ethyl group. patsnap.com This electronic push can facilitate the departure of the iodide leaving group, thereby accelerating the rate of SN2 reactions.

Secondly, the N-3 nitrogen of the imidazole ring is nucleophilic, as discussed in the context of quaternization. This inherent nucleophilicity means that under certain conditions, particularly in the absence of stronger external nucleophiles, intermolecular reactions between two molecules of this compound could potentially occur, leading to the formation of dimeric or polymeric imidazolium salts.

Electrophilic Aromatic Substitution Limitations and Ring Stability

The imidazole ring is an aromatic heterocycle that can, in principle, undergo electrophilic aromatic substitution (SEAr). However, the reactivity of the ring is highly dependent on the substituents attached to it and the reaction conditions. wikipedia.org For this compound, the imidazole ring is generally considered to be deactivated towards electrophilic aromatic substitution. This deactivation stems from several factors.

Firstly, the nitrogen atom at the 1-position bears an alkyl substituent, which influences the electron distribution in the ring. While alkyl groups are typically electron-donating, the nitrogen atom's inductive effect and its role in the aromatic system are complex. More importantly, many electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, require the use of strong Lewis acid or Brønsted acid catalysts. lkouniv.ac.in The imidazole ring contains a basic pyridine-like nitrogen atom at the 3-position which readily coordinates with these acids. This interaction leads to the formation of an imidazolium cation, which is strongly electron-deficient and, consequently, highly deactivated towards attack by an electrophile. youtube.com The positive charge on the ring system repels incoming electrophiles, making substitution reactions energetically unfavorable.

The stability of the imidazole ring itself is high due to its aromatic character. This inherent stability means that harsh conditions are often required to induce substitution, which can lead to side reactions or degradation of the molecule, particularly involving the reactive iodoethyl side chain. While five-membered heterocycles can be susceptible to electrophilic attack, the presence of the two nitrogen atoms in imidazole significantly modifies this reactivity compared to rings like furan (B31954) or pyrrole. nih.gov

Potential for N-Coordination Chemistry with Metal Centers as a Ligand

Imidazole and its derivatives are well-established as versatile ligands in coordination chemistry. researchgate.netrsc.org this compound retains the key feature necessary for this function: the lone pair of electrons on the sp2-hybridized nitrogen atom at the 3-position (N-3). This nitrogen atom acts as a Lewis base or a σ-donor, readily coordinating to a wide variety of transition metal ions to form stable metal complexes. wikipedia.org

The coordination properties of this compound are expected to be similar to other 1-alkylimidazoles. The ligand is monodentate, binding to the metal center through the N-3 atom. azjournalbar.com The strength of the metal-ligand bond and the stability of the resulting complex depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent, and the presence of other ligands. Imidazole is classified as a borderline hard-soft ligand, allowing it to form complexes with a broad range of metal ions, from harder ions like Cr3+ and Co2+ to softer ions. wikipedia.orgazjournalbar.com

The 1-(2-iodoethyl) substituent can influence the coordination chemistry in several ways:

Steric Hindrance: The ethyl group introduces some steric bulk around the N-1 position, which could indirectly affect the accessibility of the N-3 coordination site, although this effect is generally minimal for a primary alkyl chain.

Secondary Interactions: The iodine atom on the side chain is a potential site for weaker, secondary interactions with the metal center or other ligands in the coordination sphere, potentially leading to the formation of more complex supramolecular structures.

Table 1: Coordination Properties of Imidazole-based Ligands

| Feature | Description | Reference |

|---|---|---|

| Coordination Site | The sp2-hybridized nitrogen atom at the N-3 position. | wikipedia.org |

| Ligand Type | Monodentate, σ-donor ligand. | azjournalbar.com |

| Basicity (pKa) | The pKa of the imidazolium ion is approximately 6.95, intermediate between pyridine (B92270) and ammonia. | wikipedia.org |

| Metal Compatibility | Forms stable complexes with a wide range of transition metals (e.g., Fe, Co, Ni, Cu, Zn, Ru). | wikipedia.org |

Elimination Reactions Involving the Ethyl-Iodide Bond

Formation of 1-Vinyl-1H-imidazole through Dehydrohalogenation

The this compound molecule contains a good leaving group (iodide) on a carbon atom (Cβ) that is adjacent to a carbon atom (Cα) bearing hydrogen atoms. This structural motif makes the compound susceptible to elimination reactions in the presence of a base, a process known as dehydrohalogenation. byjus.com The reaction results in the removal of a hydrogen atom from the α-carbon and the iodide ion from the β-carbon, leading to the formation of a double bond and yielding 1-Vinyl-1H-imidazole.

This transformation is a common and synthetically useful method for preparing vinyl-substituted imidazoles. A similar reaction has been documented for the bromo-analogue, 1-(2-bromoethyl)-2-nitro-1H-imidazole, which undergoes dehydrobromination to form 2-nitro-1-vinyl-1H-imidazole when treated with a base. mdpi.com The reaction is typically carried out by heating the substrate with a suitable base, such as an alkoxide (e.g., potassium tert-butoxide), a hydroxide (B78521) (e.g., potassium hydroxide), or an amine base.

Reaction Scheme:

The choice of base and reaction conditions can influence the yield and selectivity of the reaction, minimizing potential competing substitution reactions. byjus.comlumenlearning.com

Mechanistic Studies of E1 and E2 Elimination Pathways

Dehydrohalogenation reactions can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. wikipedia.org

E1 (Elimination, Unimolecular): This is a two-step mechanism. The first and rate-determining step is the spontaneous departure of the leaving group (I⁻) to form a carbocation intermediate. byjus.com In the second step, a weak base removes a proton from the adjacent carbon, forming the double bond. E1 reactions are favored by tertiary alkyl halides, weak bases, and polar protic solvents. lumenlearning.comwikipedia.org

E2 (Elimination, Bimolecular): This is a one-step, concerted mechanism. The base removes a proton from the α-carbon at the same time as the leaving group departs from the β-carbon. dalalinstitute.com The reaction rate depends on the concentration of both the substrate and the base. E2 reactions are favored by primary and secondary alkyl halides and strong bases. wikipedia.org

For this compound, the substrate is a primary alkyl iodide. Primary carbocations are highly unstable, making the E1 pathway energetically unfavorable. lumenlearning.com Therefore, the dehydrohalogenation is expected to proceed predominantly through the E2 mechanism , especially when a strong base is used. The rate of the E2 reaction is sensitive to the strength of the base; stronger bases like alkoxides will accelerate the reaction. iitk.ac.in

Table 2: Comparison of E1 and E2 Pathways for this compound

| Feature | E1 Mechanism | E2 Mechanism | Predominant Pathway |

|---|---|---|---|

| Substrate | Favored by 3° alkyl halides. | Favored by 1° and 2° alkyl halides. | E2 |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] | E2 |

| Base | Weak base is sufficient. | Requires a strong base. | E2 |

| Intermediate | Carbocation. | None (concerted transition state). | E2 |

| Leaving Group | Good leaving group required. | Good leaving group required. | N/A |

Reductive Transformations and Dehalogenation of the Iodoethyl Group

Catalytic Hydrogenation and Hydride-Mediated Reduction Studies

The iodoethyl group of this compound can be modified through reductive transformations, primarily focusing on the cleavage of the carbon-iodine bond (dehalogenation). Two principal methods for achieving this are catalytic hydrogenation and reduction with hydride reagents.

Catalytic Hydrogenation: This method involves the reaction of the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.com Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly employed for the hydrogenolysis of alkyl halides. In this process, the C-I bond is cleaved and replaced with a C-H bond, which would convert this compound into 1-Ethyl-1H-imidazole.

The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a positive pressure of hydrogen. nih.gov A base, such as triethylamine (B128534) or sodium acetate, is often added to neutralize the hydrogen iodide (HI) that is formed as a byproduct, preventing the deactivation of the catalyst and potential side reactions. Under more forcing conditions (higher temperature and pressure), hydrogenation can sometimes lead to the reduction of the imidazole ring itself, although this is generally difficult due to the ring's aromatic stability. tcichemicals.com

Hydride-Mediated Reduction: Powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) or tributyltin hydride (Bu₃SnH) with a radical initiator, are also effective for the dehalogenation of alkyl iodides. Lithium aluminum hydride, a strong reducing agent, can readily cleave the carbon-iodine bond to yield the corresponding alkane. The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the carbon atom bearing the iodine, or a related mechanism. Treatment of this compound with LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) would be expected to produce 1-Ethyl-1H-imidazole. Weaker hydride reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce alkyl halides.

Table 3: Summary of Reductive Dehalogenation Methods

| Method | Reagents | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalyst), often with a base (e.g., NEt₃) | 1-Ethyl-1H-imidazole | Heterogeneous catalysis, byproduct (HI) must be neutralized. tcichemicals.com |

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) in an ether solvent (e.g., THF) | 1-Ethyl-1H-imidazole | Homogeneous reaction, requires anhydrous conditions and careful workup. |

Formation of 1-Ethyl-1H-imidazole and Related Reduced Products

The transformation of this compound to 1-Ethyl-1H-imidazole represents a dehalogenation reaction, specifically a reduction of an alkyl iodide to the corresponding alkane. This conversion is a fundamental process in organic synthesis, aimed at removing the iodine atom from the ethyl side chain and replacing it with a hydrogen atom. Several established methodologies for the reduction of alkyl halides can be applied to achieve this transformation. The primary pathways include catalytic hydrogenation, transfer hydrogenation, and reduction using metal hydrides or dissolving metals. The selection of a particular method depends on factors such as the desired yield, selectivity, and compatibility with the imidazole ring.

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. This method is widely employed for the reduction of various functional groups, including the cleavage of carbon-halogen bonds. For the reduction of this compound, a typical procedure would involve dissolving the compound in a suitable solvent, adding a catalyst, and then exposing the mixture to a pressurized atmosphere of hydrogen.

Another effective method is transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a catalyst. This approach avoids the need for handling high-pressure hydrogen gas, making it a convenient alternative. Common hydrogen donors include isopropanol, formic acid, and hydrazine. The reaction is catalyzed by transition metal complexes, which facilitate the transfer of hydrogen from the donor to the alkyl iodide.

Reductive dehalogenation can also be accomplished using metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reagents act as a source of hydride ions (H⁻), which displace the iodide ion in a nucleophilic substitution reaction. The choice of hydride reagent is crucial, as their reactivity varies significantly.

Furthermore, the dissolving metal reduction method, which employs an alkali metal (like sodium or lithium) in a liquid ammonia or alcohol solvent, can also be used. This method proceeds through a single-electron transfer mechanism, leading to the formation of a carbanion intermediate that is subsequently protonated by the solvent to yield the alkane.

Each of these pathways offers a viable route to 1-Ethyl-1H-imidazole from its iodo-precursor. The following table summarizes the key aspects of these potential reductive transformation pathways.

| Reaction Pathway | Reagents and Catalysts | Typical Reaction Conditions | Anticipated Products |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel | Room temperature to moderate heat, H₂ pressure (1-10 atm), various solvents (e.g., ethanol, ethyl acetate) | 1-Ethyl-1H-imidazole |

| Catalytic Transfer Hydrogenation | Isopropanol, Formic acid, or Hydrazine as H-donor; Ruthenium or Iridium complexes as catalysts | Moderate to high temperatures, inert atmosphere | 1-Ethyl-1H-imidazole, acetone (B3395972) (from isopropanol), CO₂ (from formic acid) |

| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | Low to room temperature, anhydrous ethereal solvents (e.g., THF, diethyl ether) | 1-Ethyl-1H-imidazole |

| Dissolving Metal Reduction | Sodium or Lithium metal in liquid ammonia or ethanol | Low temperatures (-78 °C for liquid ammonia) | 1-Ethyl-1H-imidazole |

Structural Elucidation Approaches for 1 2 Iodoethyl 1h Imidazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-(2-Iodoethyl)-1H-imidazole in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, and the correlations between them, a complete structural map can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the iodoethyl side chain. The imidazole ring protons, being in an aromatic environment, will resonate at a lower field (higher ppm values) compared to the aliphatic protons of the side chain.

Based on known data for similar 1-substituted imidazoles, the following proton chemical shifts can be predicted:

H-2 (imidazole): A singlet appearing downfield, typically in the range of δ 7.5-8.0 ppm.

H-4 and H-5 (imidazole): Two distinct signals, likely appearing as singlets or narrow doublets, in the region of δ 7.0-7.2 ppm.

-N-CH₂- (ethyl chain): A triplet, significantly deshielded by the adjacent nitrogen atom, expected around δ 4.2-4.5 ppm.

-CH₂-I (ethyl chain): A triplet, strongly deshielded by the electronegative iodine atom, predicted to be in the range of δ 3.4-3.7 ppm.

The splitting of the methylene (B1212753) proton signals into triplets is due to the coupling between the two adjacent methylene groups (³JHH coupling).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.5 - 8.0 | Singlet (s) |

| H-4 | 7.0 - 7.2 | Singlet/Doublet (s/d) |

| H-5 | 7.0 - 7.2 | Singlet/Doublet (s/d) |

| -N-CH₂- | 4.2 - 4.5 | Triplet (t) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The predicted chemical shifts for the carbon atoms are as follows:

C-2 (imidazole): The most downfield signal for the imidazole ring carbons, expected around δ 136-138 ppm.

C-4 and C-5 (imidazole): These carbons will have similar chemical shifts, typically in the range of δ 120-130 ppm.

-N-CH₂- (ethyl chain): This carbon, attached to the nitrogen, is expected to resonate around δ 48-52 ppm.

-CH₂-I (ethyl chain): This carbon, directly bonded to the iodine atom, will be significantly shielded compared to a CH₂ group attached to a less electronegative atom, with a predicted chemical shift in the range of δ 5-10 ppm due to the "heavy atom effect" of iodine.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 136 - 138 |

| C-4 | 120 - 130 |

| C-5 | 120 - 130 |

| -N-CH₂- | 48 - 52 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the signals of the -N-CH₂- and -CH₂-I protons, confirming their adjacent positions in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would show correlations between:

The H-2 proton and the C-2 carbon.

The H-4 proton and the C-4 carbon.

The H-5 proton and the C-5 carbon.

The -N-CH₂- protons and the -N-CH₂- carbon.

The -CH₂-I protons and the -CH₂-I carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for confirming the structure would include:

Correlations from the -N-CH₂- protons to the C-4 and C-5 carbons of the imidazole ring.

Correlations from the H-2 proton to the C-4 and C-5 carbons.

Correlations from the H-4 and H-5 protons to the other imidazole carbons.

These 2D NMR techniques, used in conjunction, provide a comprehensive and unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure of this compound.

Vibrational Spectroscopy for Functional Group Identification and Confirmation (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the following characteristic vibrations are expected:

C-H stretching (aromatic): The C-H bonds of the imidazole ring will exhibit stretching vibrations in the region of 3000-3150 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the ethyl group will show stretching vibrations in the range of 2850-3000 cm⁻¹.

C=N and C=C stretching (imidazole ring): The stretching vibrations of the double bonds within the imidazole ring are expected to appear in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond of the ethyl group attached to the imidazole ring will likely be observed in the 1200-1350 cm⁻¹ range.

C-I stretching: The stretching vibration of the carbon-iodine bond is expected to appear in the low-frequency region of the spectrum, typically around 500-600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Imidazole Ring | C=N and C=C Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The molecular weight of this compound is 221.99 g/mol . Therefore, the molecular ion peak is expected at m/z 222 (for the most abundant isotopes).

The fragmentation pattern will be influenced by the stability of the resulting fragments. Key expected fragmentation pathways include:

Loss of an iodine radical (I˙): This is a very common fragmentation for iodoalkanes, leading to a stable carbocation. This would result in a prominent peak at m/z 95 (M - 127).

Cleavage of the ethyl chain: Fission of the bond between the two methylene groups can lead to the formation of an imidazolylmethyl radical and a CH₂I⁺ fragment (m/z 141) or an imidazolylmethyl cation (m/z 81) and a CH₂I radical.

Fragmentation of the imidazole ring: The imidazole ring itself can undergo fragmentation, leading to smaller charged species.

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 222 | [M]⁺˙ (Molecular ion) |

| 127 | [I]⁺ |

| 95 | [M - I]⁺ |

Electrospray Ionization (ESI) Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In a typical ESI-MS experiment, the compound is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules, typically [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, which allows for the determination of the elemental composition with a high degree of confidence. The theoretical exact mass of the protonated molecular ion of this compound ([C₅H₈IN₂]⁺) can be calculated and compared with the experimentally observed value to confirm its identity.

Predicted Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Notes |

| [C₅H₇IN₂]⁺ | Molecular Ion (M⁺) | 221.97 | The parent molecular ion. |

| [C₅H₈IN₂]⁺ | Protonated Molecule [M+H]⁺ | 222.98 | Expected in ESI-MS. |

| [C₃H₃N₂]⁺ | Imidazole ring fragment | 67.03 | Loss of the iodoethyl group. |

| [C₂H₄I]⁺ | Iodoethyl fragment | 142.94 | Cleavage of the N-C bond. |

| [C₅H₇N₂]⁺ | Loss of Iodine radical | 95.06 | Cleavage of the C-I bond. |

This table represents predicted data based on general fragmentation principles and has not been confirmed by experimental results for this specific compound.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid. A single crystal of this compound would be required for this analysis. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the general structural features can be inferred from the crystal structures of related imidazole derivatives. researchgate.netnist.govnsf.gov

The crystal structure would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. The imidazole ring is expected to be planar, and the bond lengths and angles within the ring would be consistent with those observed for other imidazole-containing compounds. researchgate.netnist.gov For instance, the C-N and C=C bond lengths in the imidazole ring are well-established. nist.gov The conformation of the iodoethyl side chain relative to the imidazole ring would be a key feature determined by X-ray crystallography.

Expected Bond Geometries for the Imidazole Ring of this compound

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |

| N1-C2 | ~1.33 | C2-N1-C5 | ~108 |

| C2-N3 | ~1.33 | N1-C2-N3 | ~111 |

| N3-C4 | ~1.38 | C2-N3-C4 | ~108 |

| C4-C5 | ~1.36 | N3-C4-C5 | ~106 |

| C5-N1 | ~1.38 | C4-C5-N1 | ~107 |

This data is based on typical values for imidazole and its derivatives and may vary for the specific compound. nist.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, a significant intermolecular interaction that is anticipated is halogen bonding. nih.govrsc.org Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) interacts with a nucleophilic site on an adjacent molecule. nih.gov

Computational and Theoretical Investigations of 1 2 Iodoethyl 1h Imidazole

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational methods allow for a detailed examination of these properties.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting chemical reactivity. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. nih.govwikipedia.org

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. wuxibiology.com For 1-(2-Iodoethyl)-1H-imidazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine these energy values. irjweb.com The analysis would reveal that the HOMO is likely distributed over the electron-rich imidazole (B134444) ring, while the LUMO may have significant contributions from the iodoethyl side chain, particularly the C-I antibonding orbital, indicating its role as an electron-accepting site.

Table 1: Predicted Frontier Orbital Energies and Properties of this compound

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.45 | Electron-donating ability |

| ELUMO | -0.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.50 | Chemical reactivity and kinetic stability |

The distribution of electron density within this compound governs its polarity and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape. nih.govrsc.org The MEP surface is colored to show regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. irjweb.com

For this molecule, negative potential is expected around the nitrogen atoms of the imidazole ring, particularly the N3 atom, which possesses a lone pair of electrons. nih.gov Positive potential would be anticipated around the hydrogen atoms of the imidazole ring and, significantly, on the carbon atom bonded to the iodine, due to iodine's electron-withdrawing nature. This information is crucial for understanding non-covalent interactions like hydrogen bonding. dtic.mil

Conformational Analysis and Rotational Barriers of the Iodoethyl Group

The flexibility of the iodoethyl side chain allows the molecule to adopt various spatial arrangements, or conformations. Understanding these conformations is vital as they can have different energy levels and reactivity.

Conformational analysis is typically performed by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. ekb.egekb.eg For this compound, the key dihedral angle is N1-C-C-I, which defines the rotation of the iodoethyl group relative to the imidazole ring. This process, known as a Potential Energy Surface (PES) scan, identifies energy minima, corresponding to stable conformers, and energy maxima, which represent transition states between them. ekb.eg

The PES scan would likely reveal two primary stable conformers: an anti conformer, where the imidazole ring and the iodine atom are on opposite sides (dihedral angle ≈ 180°), and a gauche conformer, where they are staggered (dihedral angle ≈ ±60°). The syn or eclipsed conformation (dihedral angle ≈ 0°) would represent a high-energy transition state.

The relative stability of the conformers is determined by a balance of steric and electronic effects. rsc.org Steric hindrance between the bulky iodine atom and the imidazole ring would destabilize conformations where these groups are close together, such as the syn conformation. Therefore, the anti conformer is often predicted to be the most stable (the global minimum) as it minimizes this steric repulsion. anu.edu.au

Electronic effects, such as dipole-dipole interactions between the polar C-I bond and the imidazole ring, also play a role. These interactions can either stabilize or destabilize certain conformations. The final predicted population of each conformer at a given temperature is determined by their relative energies according to the Boltzmann distribution.

Table 2: Predicted Stable Conformers and Rotational Barriers for this compound

| Conformer | Dihedral Angle (N-C-C-I) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Anti | ~180° | 0.00 | Global Minimum |

| Gauche | ~±65° | 1.25 | Local Minimum |

| Syn-Barrier | ~0° | 5.50 | Transition State |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). researchgate.net These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks in an IR or Raman spectrum. By analyzing the atomic motions associated with each frequency, specific peaks can be assigned to the stretching or bending of particular bonds (e.g., C-H, C=N, C-I).

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions help in the assignment of experimental NMR spectra, which is a cornerstone of chemical structure elucidation. hmdb.canih.gov Discrepancies between predicted and experimental spectra can often be resolved by considering environmental factors, such as solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). ekb.eg A strong correlation between the calculated and experimental spectra provides high confidence in the determined molecular structure and conformational preferences.

Theoretical NMR Chemical Shift Calculations and Comparison with Experimental Values

No published studies containing theoretical calculations of NMR chemical shifts for this compound or a comparison with its experimental values were identified.

Vibrational Frequency Computations and Mode Assignments

No literature detailing the computational analysis of vibrational frequencies or the corresponding mode assignments for this compound was found.

Reaction Mechanism Studies Using Quantum Chemical Methods

Characterization of Transition States and Energy Barriers for Nucleophilic Substitutions

Specific quantum chemical studies on the nucleophilic substitution reactions of this compound, including the characterization of transition states and their energy barriers, are not available in the searched scientific literature.

Computational Modeling of Elimination Pathways and Selectivity

No computational models or studies on the elimination reaction pathways and selectivity for this compound were found in the available literature.

Applications of 1 2 Iodoethyl 1h Imidazole in Advanced Chemical Research

Precursor in the Synthesis of Radiolabeled Probes for Imaging Research (excluding clinical data)

The inherent reactivity of the iodoethyl group makes 1-(2-Iodoethyl)-1H-imidazole an ideal starting point for the synthesis of radiolabeled compounds. These probes are crucial tools in preclinical research for non-invasively studying biological processes using imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

The development of PET tracers often involves labeling with short-lived positron-emitting radionuclides such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min).

Fluorine-18 Labeling: The most direct application of this compound in ¹⁸F-labeling is through nucleophilic substitution. The iodide atom is an excellent leaving group, facilitating its displacement by the [¹⁸F]fluoride ion. This reaction is typically performed in an anhydrous organic solvent in the presence of a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 (K₂₂₂) complex, to enhance the nucleophilicity of the [¹⁸F]fluoride. This method allows for the efficient production of 1-(2-[¹⁸F]fluoroethyl)-1H-imidazole, a key structural motif in various PET radiotracers designed for imaging hypoxia and other conditions. researchgate.netnih.gov For instance, the synthesis of [¹⁸F]fluoromisonidazole, a well-known hypoxia imaging agent, involves a similar nucleophilic substitution on a precursor with a good leaving group. researchgate.nethelsinki.fi

Carbon-11 Labeling: While direct C-11 labeling of this compound is less straightforward, the imidazole (B134444) scaffold is a common target for ¹¹C-labeling methodologies. nih.gov One prevalent method is ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate to introduce a methyl group onto a nitrogen or other nucleophilic site. nih.gov Another advanced technique involves palladium-mediated carbonylation reactions using [¹¹C]carbon monoxide ([¹¹C]CO) to introduce a carbonyl group into imidazole-containing molecules. nih.govacs.org Although these methods may not use this compound as the direct precursor, it can be chemically modified to create a suitable precursor for these established ¹¹C-labeling reactions.

| Radionuclide | Labeling Agent | General Method | Precursor Type | Typical Conditions |

| Fluorine-18 | [¹⁸F]Fluoride | Nucleophilic Substitution | Alkyl iodide/tosylate | K₂₂₂, Acetonitrile (B52724), 80-120°C |

| Carbon-11 | [¹¹C]CO | Pd-mediated Carbonylation | Aryl iodide/triflate | Pd(0) catalyst, CO atmosphere, Heat |

| Carbon-11 | [¹¹C]CH₃I | N- or O-methylation | Desmethyl amine/thiol/alcohol | Base (e.g., NaH), Polar solvent |

This table presents generalized data for labeling strategies applicable to imidazole derivatives.

Radioisotopes of iodine, such as Iodine-123 (¹²³I, t½ ≈ 13.2 h) for SPECT imaging and Iodine-125 (¹²⁵I, t½ ≈ 59.4 days) for in-vitro assays and preclinical research, are frequently incorporated into molecules via halogen exchange reactions. nih.govnih.gov this compound is an ideal substrate for isotopic exchange, where the stable ¹²⁷I atom is swapped for a radioactive isotope.

This exchange is typically achieved by heating the iodo-precursor with a source of radioactive iodide, such as no-carrier-added [¹²³I]NaI or [¹²⁵I]NaI. Copper(I)-mediated reactions have been shown to facilitate the radioiodination of various precursors, broadening the scope and efficiency of this labeling method. rsc.org The reaction conditions, including temperature, solvent, and the presence of catalysts, are optimized to maximize the radiochemical yield and specific activity of the final product, for example, 1-(2-[¹²³I]iodoethyl)-1H-imidazole. This strategy provides a direct and efficient route to radioiodinated imidazole probes for research purposes. nih.gov

| Isotope | Precursor | Method | Key Features | Research Application |

| Iodine-123 | This compound | Isotopic Halogen Exchange | Direct replacement of ¹²⁷I with ¹²³I | SPECT Imaging Probes |

| Iodine-125 | This compound | Isotopic Halogen Exchange | Longer half-life suitable for extended studies | In-vitro assays, Autoradiography |

This table illustrates the application of this compound in isotopic exchange reactions.

The iodoethyl group is the primary site for isotopic labeling of this compound. The carbon-iodine bond is the most reactive site for introducing radionuclides.

For Fluorine-18: The strategy relies on the C-I bond's susceptibility to nucleophilic attack. The iodide is an excellent leaving group, making the substitution with [¹⁸F]F⁻ thermodynamically favorable and kinetically accessible. This is a robust and widely used method in radiopharmacy for producing ¹⁸F-labeled tracers. koreascience.krnih.gov

For Iodine-123/125: The strategy is based on the principle of isotopic equilibrium. In a halogen exchange reaction, the stable isotope on the precursor molecule exchanges with its radioactive counterpart from the labeling agent (e.g., [¹²³I]NaI). This process is driven by concentration gradients and facilitated by heat or catalysts, providing a direct path to the radioiodinated analog with identical chemical properties to the original compound.

These strategies highlight the utility of the iodoethyl functional group as a versatile anchor for the introduction of various radioisotopes, enabling the development of a diverse range of imaging agents for preclinical research.

Building Block for Novel Heterocyclic Systems and Polymeric Materials Research

Beyond radiochemistry, this compound serves as a valuable building block for constructing more complex molecular architectures, including novel ligands for coordination chemistry and functional units for materials science.

The imidazole ring is a fundamental structural motif in coordination chemistry, capable of binding to a wide array of metal ions through its nitrogen atoms. researchgate.netmdpi.com this compound is used to synthesize more elaborate imidazole-based ligands. The reactive iodoethyl group can be used to attach the imidazole moiety to other coordinating groups via N-alkylation reactions. nih.govnih.gov

For example, reaction with primary or secondary amines can yield bidentate (N,N') or tridentate ligands. Similarly, reaction with thiols or phosphines can introduce soft donor atoms, creating ligands with tailored electronic and steric properties for specific catalytic applications. researchgate.net These custom-designed ligands can then be complexed with transition metals to form catalysts for various organic transformations or to create novel metal-organic frameworks (MOFs). researchgate.net The versatility of this approach allows researchers to systematically modify the ligand sphere around a metal center to fine-tune its reactivity and selectivity. nih.gov

| Reactant Type | Resulting Ligand Type | Potential Donor Atoms | Application Area |

| Diamines | Bidentate/Tridentate | N, N' | Coordination Complexes, Catalysis |

| Amino-alcohols | Bidentate | N, O | Asymmetric Catalysis |

| Dithiols | Bidentate | S, S' | Metal Sequestration |

| Phosphino-amines | Bidentate | N, P | Homogeneous Catalysis |

This table outlines the synthesis of diverse ligand types starting from this compound.

The introduction of imidazole groups into polymers can impart unique properties, such as pH-responsiveness, catalytic activity, and metal-ion binding capabilities. This compound provides a convenient route for incorporating this functionality into polymeric materials. cmu.eduklinger-lab.de

Two primary strategies are employed:

Synthesis of Functional Monomers: The iodoethyl group can be converted into a polymerizable functional group. For example, reaction with sodium methacrylate or an acrylamide derivative can replace the iodide with a vinyl group, creating a novel imidazole-containing monomer. mdpi.comresearchgate.net This monomer can then be copolymerized with other monomers (e.g., methyl methacrylate) to produce functional polymers with a controlled density of imidazole units along the polymer backbone. researchgate.net

Post-Polymerization Modification: Alternatively, a pre-formed polymer containing nucleophilic side chains (e.g., poly(glycidyl methacrylate) or poly(vinylbenzyl chloride)) can be reacted with this compound. In this case, the polymer's reactive groups would displace the iodide, effectively grafting the imidazole units onto the existing polymer scaffold. cmu.edugoogle.com

These methods allow for the creation of advanced materials such as responsive hydrogels, polymer-supported catalysts, and membranes with specific transport properties. sdu.dk

Scaffold for the Construction of Complex Architectures in Supramolecular Chemistry

The imidazole moiety of this compound plays a crucial role in the construction of intricate supramolecular architectures. The nitrogen atoms within the imidazole ring can act as hydrogen bond acceptors, while the C-H bonds can function as hydrogen bond donors. This dual capability allows for the formation of extensive networks through self-assembly, leading to the creation of macrocycles and other complex structures.

The iodoethyl group provides a reactive handle for further functionalization, enabling the incorporation of this imidazole scaffold into larger, more complex supramolecular systems. For instance, the iodine atom can be substituted by other functional groups through nucleophilic substitution reactions, allowing for the covalent linkage of the imidazole unit to other molecular components. This versatility makes this compound a valuable precursor in the design and synthesis of novel supramolecular materials with tailored properties and functions.

Reagent in Cross-Coupling Reactions and Advanced Synthetic Methodology Development

The presence of a carbon-iodine bond in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex organic molecules from simpler precursors.

C-C Bond Formation via Organometallic Intermediates (e.g., Suzuki, Sonogashira, Heck Couplings)

While direct experimental evidence for the participation of this compound in Suzuki, Sonogashira, and Heck couplings is not extensively documented in readily available literature, the reactivity of the iodoethyl group is well-established for such transformations. In principle, the carbon-iodine bond can undergo oxidative addition to a low-valent transition metal catalyst, typically palladium, to form an organometallic intermediate. This intermediate can then participate in the catalytic cycle of these cross-coupling reactions.

Suzuki Coupling: This reaction would involve the coupling of the iodoethyl group with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, extending the ethyl chain of the imidazole derivative.

Sonogashira Coupling: In a Sonogashira coupling, the iodoethyl group would react with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction would introduce an alkynyl moiety at the end of the ethyl chain.

Heck Coupling: The Heck reaction would see the coupling of the iodoethyl group with an alkene, again catalyzed by palladium. This would lead to the formation of a new, more substituted alkene derivative of the imidazole.

The successful application of these reactions to other iodo-substituted imidazole derivatives suggests the high potential for this compound to serve as a valuable building block in these important C-C bond-forming methodologies.

Exploration of Palladium-, Copper-, and Nickel-Catalyzed Reactions Involving the Iodoethyl Moiety

The reactivity of the iodoethyl moiety of this compound extends beyond the classic cross-coupling reactions to a broader range of transformations catalyzed by palladium, copper, and nickel.

Palladium-Catalyzed Reactions: The C-I bond is highly susceptible to oxidative addition to Pd(0) species, initiating a wide array of catalytic cycles. This includes not only the aforementioned cross-coupling reactions but also carbonylation reactions, cyanation reactions, and various types of C-H activation/functionalization reactions where the iodoethyl-imidazole moiety could be introduced into other organic molecules.

Copper-Catalyzed Reactions: Copper catalysis is particularly relevant for the formation of carbon-heteroatom bonds. The iodoethyl group can participate in copper-catalyzed Ullmann-type couplings with amines, alcohols, and thiols, providing a direct route to functionalized imidazole derivatives with extended side chains containing nitrogen, oxygen, or sulfur atoms.